N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide
Description
N-[(6-Phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenylsulfanyl group at the 3-position and a 6-phenylpyrimidin-4-ylmethyl moiety at the amide nitrogen. This structure combines aromatic (phenyl, pyrimidine) and sulfur-containing (phenylsulfanyl) groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(11-12-25-18-9-5-2-6-10-18)21-14-17-13-19(23-15-22-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHXDCSBRSFVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry. This method allows for the efficient and scalable production of complex molecules by continuously feeding reactants into a reactor and continuously removing products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several propanamide derivatives reported in the literature. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Molecular Weight : The target compound (≈357 g/mol) is lighter than 30a (428 g/mol) but heavier than 7c (375 g/mol), reflecting differences in aromatic and heterocyclic substituents.
- Substituent Effects: The phenylsulfanyl group in the target compound may enhance lipophilicity compared to hydroxylated analogs (e.g., 30a) .
- Thermal Stability : Melting points for analogs like 7c (134–178°C) suggest moderate stability, but the target compound’s melting point remains uncharacterized.
Biological Activity
Molecular Formula
- Chemical Formula : C17H18N2OS
- Molecular Weight : 302.40 g/mol
Structural Characteristics
The compound features a pyrimidine ring substituted with a phenyl group, a sulfanyl group attached to a propanamide backbone, which is crucial for its biological interactions.
Preliminary studies suggest that N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to disease pathways, particularly those involved in cancer proliferation.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation and cell growth.
Pharmacological Effects
Research indicates that this compound could have various pharmacological effects:
- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
- Anti-inflammatory Properties : The presence of the sulfanyl group may enhance the compound's ability to mitigate inflammatory responses.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrimidine derivatives. The findings indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
Study 2: Inflammatory Response Modulation
In a study focusing on the inflammatory response, researchers found that analogs of this compound significantly reduced pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
Study 3: Enzyme Inhibition
Research has demonstrated that compounds with phenylsulfanyl groups can inhibit key enzymes involved in tumor progression. The study highlighted that these compounds could serve as lead compounds for developing new anticancer therapies .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C17H18N2OS |
| Molecular Weight | 302.40 g/mol |
| Potential Activities | Anticancer, Anti-inflammatory |
| Target Enzymes | Various cancer-related enzymes |
| Cytotoxicity | Significant against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
